molecular formula C9H8BrN3O2 B13516778 Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13516778
M. Wt: 270.08 g/mol
InChI Key: GXILVJLGHBWCFW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a cyclocondensation reaction with 3-methyl-1H-pyrazol-5-amine. The reaction conditions often include the use of solvents like chloroform and reagents such as sodium sulfate for drying . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium carbonate for neutralization and chloroform for extraction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antitumor activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-5-7(10)8-11-3-6(9(14)15-2)4-13(8)12-5/h3-4H,1-2H3

InChI Key

GXILVJLGHBWCFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=NC2=C1Br)C(=O)OC

Origin of Product

United States

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